Cas no 1567930-26-0 ((1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol)

(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
- AKOS021076042
- EN300-1963725
- 1567930-26-0
-
- インチ: 1S/C9H11ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1
- InChIKey: NEYMRJQYYHDEKA-ZCFIWIBFSA-N
- ほほえんだ: ClC1C=C(C=CC=1[C@@H](C)O)OC
計算された属性
- せいみつぶんしりょう: 186.0447573g/mol
- どういたいしつりょう: 186.0447573g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963725-1.0g |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol |
1567930-26-0 | 1g |
$943.0 | 2023-05-31 | ||
Enamine | EN300-1963725-2.5g |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol |
1567930-26-0 | 2.5g |
$1089.0 | 2023-09-17 | ||
Enamine | EN300-1963725-0.5g |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol |
1567930-26-0 | 0.5g |
$535.0 | 2023-09-17 | ||
Enamine | EN300-1963725-5g |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol |
1567930-26-0 | 5g |
$1614.0 | 2023-09-17 | ||
Enamine | EN300-1963725-10g |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol |
1567930-26-0 | 10g |
$2393.0 | 2023-09-17 | ||
Enamine | EN300-1963725-1g |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol |
1567930-26-0 | 1g |
$557.0 | 2023-09-17 | ||
Enamine | EN300-1963725-0.1g |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol |
1567930-26-0 | 0.1g |
$490.0 | 2023-09-17 | ||
Enamine | EN300-1963725-0.05g |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol |
1567930-26-0 | 0.05g |
$468.0 | 2023-09-17 | ||
Enamine | EN300-1963725-5.0g |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol |
1567930-26-0 | 5g |
$2732.0 | 2023-05-31 | ||
Enamine | EN300-1963725-10.0g |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol |
1567930-26-0 | 10g |
$4052.0 | 2023-05-31 |
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-olに関する追加情報
Compound CAS No. 1567930-26-0: (1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol
Compound CAS No. 1567930-26-0, also known as (1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol, is a structurally complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of phenolic alcohols, characterized by its chiral center at the ethanol group and the presence of a substituted phenyl ring. The (1R) configuration indicates the specific stereochemistry of the molecule, which plays a crucial role in its biological activity and chemical reactivity.
The molecular structure of (1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol consists of a benzene ring substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position. The benzene ring is further connected to an ethanol group via a single bond, with the hydroxyl group (-OH) attached to the first carbon of the ethanol chain. This unique arrangement of functional groups makes the compound highly versatile in terms of reactivity and applicability.
Recent studies have highlighted the importance of (1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol in drug discovery and development. Its chiral nature allows for enantioselective synthesis, which is critical in producing optically pure compounds required for pharmaceutical applications. Researchers have explored its potential as a precursor for synthesizing bioactive molecules, particularly in the development of anti-inflammatory and antioxidant agents.
The synthesis of (1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol involves multi-step organic reactions, including nucleophilic aromatic substitution and reduction processes. The stereochemistry of the molecule is carefully controlled during synthesis to ensure high enantiomeric excess, which is essential for its intended applications. Advanced techniques such as asymmetric catalysis have been employed to achieve this level of control, making the compound a valuable asset in modern organic chemistry.
In terms of physical properties, (1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol exhibits moderate solubility in polar solvents due to the presence of both hydrophilic (hydroxyl group) and hydrophobic (aromatic ring) moieties. Its melting point and boiling point are within typical ranges for similar organic compounds, making it suitable for various chemical transformations without requiring extreme conditions.
The biological activity of this compound has been extensively studied, particularly its effects on cellular systems. Experimental data suggest that (1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol demonstrates selective binding to certain protein targets, potentially making it a lead compound for drug design. Additionally, its ability to modulate cellular signaling pathways has been explored in vitro, providing insights into its potential therapeutic applications.
From an environmental perspective, understanding the degradation pathways of (1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol is crucial for assessing its ecological impact. Studies indicate that under aerobic conditions, the compound undergoes biodegradation through enzymatic hydrolysis and oxidation processes. These findings are essential for ensuring sustainable practices in chemical manufacturing and waste management.
In conclusion, Compound CAS No. 1567930-26-0, or (1R)-1-(2-chloro-4-methoxyphenyl)ethan
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